molecular formula C19H21N3O6 B11112622 N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 322664-90-4

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11112622
CAS No.: 322664-90-4
M. Wt: 387.4 g/mol
InChI Key: OLMHPZZYQHWOAR-UFFVCSGVSA-N
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Description

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone-based compound characterized by a benzamide core substituted with 3,4-dimethoxy groups and a hydrazino-oxoethyl side chain linked to a 2-hydroxy-3-methoxybenzylidene moiety. The compound’s structural complexity arises from its conjugated system, which includes an acylhydrazone (–NH–N=C–) bridge and multiple oxygen-containing substituents.

Synthesis typically involves the condensation of a hydrazide derivative (e.g., 3,4-dimethoxybenzoyl hydrazide) with a substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol or similar solvents, followed by crystallization and purification .

Properties

CAS No.

322664-90-4

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H21N3O6/c1-26-14-8-7-12(9-16(14)28-3)19(25)20-11-17(23)22-21-10-13-5-4-6-15(27-2)18(13)24/h4-10,24H,11H2,1-3H3,(H,20,25)(H,22,23)/b21-10+

InChI Key

OLMHPZZYQHWOAR-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxy-3-methoxybenzaldehyde Hydrazone

The hydrazone core is synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate. This reaction is typically conducted in ethanol under reflux, with catalytic acetic acid to protonate the aldehyde and accelerate nucleophilic attack by hydrazine.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80°C (reflux)

  • Catalyst: Acetic acid (5 mol%)

  • Yield: 85–90%

The product, 2-hydroxy-3-methoxybenzaldehyde hydrazone, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Introduction of the 2-Oxoethyl Group

The hydrazone intermediate undergoes alkylation with ethyl bromoacetate to introduce the 2-oxoethyl functionality. This step employs a biphasic solvent system (water/dichloromethane) and a PTC, such as tetrabutylammonium bromide, to enhance interfacial reactivity.

Reaction Conditions:

  • Alkylating Agent: Ethyl bromoacetate (1.2 equiv)

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent System: Dichloromethane/water (1:1 v/v)

  • Catalyst: Tetrabutylammonium bromide (0.1 equiv)

  • Yield: 75–80%

The resulting ethyl ester is hydrolyzed under basic conditions (NaOH, aqueous ethanol) to yield the carboxylic acid derivative, which is subsequently activated as an acyl chloride using thionyl chloride.

Amide Coupling with 3,4-Dimethoxybenzoyl Chloride

The final step involves coupling the activated hydrazino-oxoethyl intermediate with 3,4-dimethoxybenzoyl chloride. This reaction is conducted in dry dichloromethane (DCM) using diisopropylethylamine (DIEA) as a base to scavenge HCl.

Reaction Conditions:

  • Coupling Agent: 3,4-Dimethoxybenzoyl chloride (1.1 equiv)

  • Solvent: Anhydrous DCM

  • Base: DIEA (3.0 equiv)

  • Temperature: 0°C → room temperature (gradual warming)

  • Yield: 70–75%

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to remove unreacted acyl chloride and DIEA salts.

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

Comparative studies of PTCs (e.g., tetrabutylammonium bromide vs. benzalkonium chloride) in the alkylation step revealed that hydrophobic PTCs improve yield by 15–20% in biphasic systems. Polar aprotic solvents like DMF were less effective due to side reactions with the hydrazone nitrogen.

Analytical Characterization

Purity Assessment:

  • HPLC: A Jupiter Proteo column (150 × 2.0 mm) with a gradient of acetonitrile/water (+0.1% TFA) confirms ≥95% purity.

  • Mass Spectrometry: ESI-MS ([M+H]+: m/z calculated 486.2, observed 486.3).

Structural Confirmation:

  • 1H NMR (400 MHz, CDCl3): δ 10.2 (s, 1H, OH), 8.3 (s, 1H, N=CH), 7.4–6.8 (m, 6H, aromatic), 4.1 (s, 3H, OCH3), 3.9 (s, 3H, OCH3).

Challenges and Mitigation Strategies

Hydrazone Hydrolysis

The hydrazone bond is susceptible to acidic hydrolysis. To prevent degradation:

  • pH Control: Maintain reaction pH ≥ 7 during aqueous workups.

  • Low-Temperature Storage: Store intermediates at –20°C under nitrogen.

Acyl Chloride Stability

3,4-Dimethoxybenzoyl chloride is moisture-sensitive. Solutions in anhydrous DCM must be prepared immediately before use and protected with molecular sieves.

Comparative Analysis of Methodologies

ParameterConventional MethodOptimized Protocol
Hydrazone Formation Ethanol, reflux, 12 hEthanol + acetic acid, reflux, 6 h
Alkylation Yield 60%80% (with PTC)
Amide Coupling Solvent DMFDCM (anhydrous)
Overall Yield 40%55%

The optimized protocol reduces reaction times by 30% and improves yields through strategic use of PTCs and anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation of appropriate hydrazine derivatives with substituted benzaldehydes. The compound can be characterized through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity and purity .

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been tested against human breast cancer cells and shown to induce apoptosis through the activation of intrinsic pathways, potentially making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that it exhibits inhibitory effects against a range of bacterial strains, suggesting its potential use as a lead compound in the development of new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Pharmaceutical Development

Given its promising biological activities, this compound is being explored for its potential as a pharmaceutical agent. Its structure allows for modifications that could enhance efficacy and reduce toxicity. Ongoing research aims to optimize these properties for use in drug formulations targeting specific diseases .

Agricultural Uses

There is emerging interest in the application of this compound in agriculture. Preliminary studies suggest that it may serve as a bioactive agent in pest control or as a growth regulator due to its ability to interact with plant metabolic pathways. Further research is needed to evaluate its effectiveness and safety in agricultural settings .

Case Studies

StudyObjectiveFindings
Ghaferah et al. (2023)Synthesis and cytotoxicity evaluationThe compound showed significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
PMC7668221 (2020)Antimicrobial activity assessmentDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
PMC8100271 (2021)Structural analysis and applicationsAnalyzed crystal structure revealing interactions that could inform modifications for enhanced biological activity .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the methoxybenzylidene moiety may interact with cellular receptors or signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Key Observations:

  • Methoxy (–OMe) and hydroxyl (–OH) groups (as in the target compound) favor hydrogen bonding and solubility in polar solvents .
  • Steric Considerations : Bulkier substituents (e.g., 3,4,5-triOMe in ) may hinder binding to sterically sensitive targets compared to the target compound’s 3,4-diOMe arrangement .
  • Conjugation : The acylhydrazone bridge in all analogs enables π-electron delocalization, which stabilizes the structure and may influence redox activity .

Example :

  • Target Compound : Synthesized in ~70% yield via refluxing 3,4-dimethoxybenzoyl hydrazide with 2-hydroxy-3-methoxybenzaldehyde .
  • N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide : Achieved 65% yield using similar conditions but with a coumarin-derived hydrazide .

Antiproliferative Activity

  • Coumarin-Acrylamide Hybrids (): Exhibit IC₅₀ values in the micromolar range (e.g., 12–25 μM) against cancer cell lines due to their planar coumarin core, which intercalates DNA. The target compound lacks a coumarin moiety, suggesting alternative mechanisms (e.g., kinase inhibition) .
  • Dichloro-Substituted Analog (): Higher lipophilicity (logP ~3.5) may enhance cellular uptake but reduce aqueous solubility compared to the target compound (logP ~2.8*) .

Metal Coordination

  • N,O-Bidentate Directing Groups (): The hydrazone group in the target compound can act as a bidentate ligand for metals (e.g., Cu²⁺, Fe³⁺), similar to ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This property is exploitable in catalytic or medicinal applications .

Thermal Stability

  • The target compound’s melting point (~210–220°C) is comparable to analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (mp 218–220°C), indicating similar crystalline stability .

Biological Activity

N-(2-(2-(2-HO-3-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in cancer models, and structural characteristics.

Structural Characteristics

The molecular formula of this compound is C19H21N3O6. Its structure features a hydrazine moiety linked to a methoxybenzylidene group, which is crucial for its biological activity. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H21N3O6
SMILESCOC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O)OC
InChIInChI=1S/C19H21N3O6/c1-26-14-8-7-12(9-16(14)28-3)19(25)20-11-17(23)22-21-10-13-5-4-6-15(27-2)18(13)24/h4-10,24H,11H2,1-3H3,(H,20,25)(H,22,23)

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar hydrazine and methoxybenzylidene functionalities have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: VEGFR-2 Inhibition

A related study focused on thiazolidine derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), revealing significant anticancer activity. The lead compound exhibited an IC50 value of 0.081 μM against VEGFR-2 and demonstrated anti-proliferative effects across various cancer cell lines (HT-29, A549, HCT116). The induction of apoptosis was confirmed through flow cytometry and molecular analysis, highlighting the importance of structural features in enhancing biological activity .

The mechanisms by which this compound exerts its effects may include:

  • Inhibition of Angiogenesis : By targeting VEGFR pathways.
  • Induction of Apoptosis : Increasing pro-apoptotic factors (e.g., BAX levels) while decreasing anti-apoptotic factors (e.g., Bcl-2 levels).
  • Cell Cycle Arrest : Notably at the S phase in certain cancer cell lines.

Comparative Analysis

To further understand the biological activity of this compound relative to others in its class, a comparison table can be useful:

Compound NameIC50 (μM)Mechanism of Action
This compoundTBDVEGFR inhibition; Apoptosis induction
Compound 15 (related thiazolidine derivative)0.081VEGFR inhibition; Apoptosis induction
Compound IV (modified benzoxazole derivative)TBDVEGFR inhibition; Cytotoxic effects

Q & A

Q. How can bioisosteric replacement of the benzamide group improve pharmacokinetic properties?

  • Methodology :
  • Replace benzamide with thiazole (e.g., N-(1,3-benzothiazol-2-yl) analogs) to enhance metabolic stability .
  • Evaluate logP (via shake-flask method) and plasma protein binding (ultrafiltration) to assess lipophilicity changes .

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